Cinchoninsulfat

Übersicht

Beschreibung

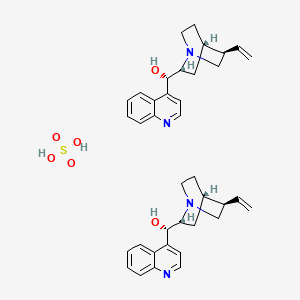

Chinchonin-Sulfat ist ein Alkaloid, das aus der Rinde des Chinchona-Baumes gewonnen wird, insbesondere aus Cinchona officinalis. Es ist strukturell ähnlich zu Chinin, einem bekannten Antimalariamittel. Chinchonin-Sulfat wurde in verschiedenen Anwendungen eingesetzt, darunter als chiraler Katalysator in der asymmetrischen Synthese und bei der Behandlung von Malaria .

Wissenschaftliche Forschungsanwendungen

Chinchonin-Sulfat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als chiraler Katalysator in der asymmetrischen Synthese verwendet, wodurch die Produktion enantiomerenreiner Verbindungen ermöglicht wird.

Biologie: Chinchonin-Sulfat wird in Studien zur Enzyminhibition und Proteininteraktionen verwendet.

Medizin: Es wurde auf seine antimalariellen Eigenschaften und seinen potenziellen Einsatz bei der Behandlung anderer Krankheiten untersucht.

Industrie: Chinchonin-Sulfat wird zur Herstellung von chiralen stationären Phasen für die enantioselektive Chromatographie verwendet

Wirkmechanismus

Der Wirkungsmechanismus von Chinchonin-Sulfat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Proteinen. Im Fall seiner antimalariellen Aktivität wird angenommen, dass Chinchonin-Sulfat die Polymerisation von Häm, einem toxischen Nebenprodukt des Hämoglobinabbaus in Malariaparasiten, stört. Diese Störung führt zur Anhäufung von toxischem Häm, was letztendlich zum Tod des Parasiten führt .

Biochemische Analyse

Biochemical Properties

Cinchonine sulphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, cinchonine sulphate has been shown to inhibit the enzyme heme polymerase, which is essential for the survival of the malaria parasite, Plasmodium falciparum . Additionally, it interacts with proteins involved in the oxidative stress response, thereby exhibiting antioxidant properties . These interactions highlight the compound’s potential in therapeutic applications beyond its antimalarial activity.

Cellular Effects

Cinchonine sulphate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, cinchonine sulphate can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by altering the levels of key metabolites involved in glycolysis and the tricarboxylic acid cycle . These effects underscore the compound’s potential in cancer therapy and metabolic regulation.

Molecular Mechanism

The molecular mechanism of cinchonine sulphate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Cinchonine sulphate binds to heme, preventing its polymerization and thereby inhibiting the growth of the malaria parasite . Additionally, it can inhibit the activity of certain kinases involved in cell proliferation and survival, leading to reduced cancer cell growth . These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cinchonine sulphate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that cinchonine sulphate remains stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to cinchonine sulphate has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of cinchonine sulphate vary with different dosages in animal models. At therapeutic doses, cinchonine sulphate has been shown to effectively reduce parasitemia in malaria-infected animals without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and neurotoxicity . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.

Metabolic Pathways

Cinchonine sulphate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of key metabolites . Understanding these metabolic interactions is crucial for optimizing the therapeutic use of cinchonine sulphate.

Transport and Distribution

The transport and distribution of cinchonine sulphate within cells and tissues involve specific transporters and binding proteins. Cinchonine sulphate is known to be transported across cell membranes by organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

Cinchonine sulphate exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments . These localization patterns provide insights into the compound’s mechanism of action at the subcellular level.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Chinchonin-Sulfat wird typischerweise aus der Rinde des Chinchona-Baumes gewonnen. Der Extraktionsprozess umfasst mehrere Schritte:

Ernte: Die Rinde wird von reifen Chinchona-Bäumen geerntet.

Trocknung und Mahlen: Die Rinde wird getrocknet und zu einem feinen Pulver gemahlen.

Extraktion: Das pulverisierte Rindenmaterial wird einer Lösungsmittelextraktion mit Lösungsmitteln wie Ethanol oder Methanol unterzogen, um die Alkaloide zu isolieren.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Chinchonin-Sulfat großtechnische Extraktions- und Reinigungsprozesse. Die Rinde wird in großen Extraktionsanlagen verarbeitet, und die Alkaloide werden mit fortschrittlichen Reinigungsverfahren isoliert. Das Endprodukt wird dann für verschiedene Anwendungen in seine Sulfatform umgewandelt .

Analyse Chemischer Reaktionen

Reaktionstypen

Chinchonin-Sulfat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Chinchonin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Chinchonin in verschiedene reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Chinchoninmolekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können durch Oxidation Chinolinderivate entstehen, während durch Reduktion verschiedene reduzierte Formen von Chinchonin gebildet werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinin: Ein bekanntes Antimalariamittel mit ähnlicher Struktur wie Chinchonin.

Chinidin: Ein weiteres Chinchona-Alkaloid, das als Antiarrhythmikum verwendet wird.

Cinchonidin: Ein Stereoisomer von Chinchonin mit ähnlichen Eigenschaften

Einzigartigkeit

Chinchonin-Sulfat ist aufgrund seiner spezifischen Stereochemie und seiner Anwendungen in der asymmetrischen Synthese einzigartig. Im Gegensatz zu Chinin, das hauptsächlich wegen seiner antimalariellen Eigenschaften verwendet wird, wird Chinchonin-Sulfat häufig als chiraler Katalysator in der organischen Synthese eingesetzt .

Biologische Aktivität

Cinchonine sulfate, a derivative of cinchonine, is an alkaloid extracted from the bark of the Cinchona tree, known for its historical use as an anti-malarial agent. This compound has gained attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties. This article explores the biological activity of cinchonine sulfate through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Cinchonine sulfate dihydrate has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 722.90 g/mol

- Appearance : White to light yellow powder or crystalline solid

- Purity : Typically exceeding 98%

-

Antimalarial Activity :

- Cinchonine sulfate acts as a competitive inhibitor of heme polymerization in Plasmodium species, which are responsible for malaria. It has demonstrated significant efficacy in reducing parasitemia in both in vitro and in vivo studies.

- A study indicated that cinchonine sulfate could suppress parasitemia levels significantly when tested against P. berghei ANKA in mice models, achieving reductions of up to 87.19% without severe toxicity .

-

Anti-Cancer Effects :

- Research has shown that cinchonine sulfate exhibits cytotoxic effects against various cancer cell lines. It enhances the efficacy of chemotherapeutic agents like doxorubicin by increasing its intracellular accumulation in multidrug-resistant (MDR) cancer cells .

- In a study involving breast cancer cells (MCF-7), cinchonine sulfate was found to improve cell viability and reduce mitochondrial dysfunction induced by cisplatin .

- Antiplatelet Activity :

Table 1: Summary of Biological Activities of Cinchonine Sulfate

Clinical Implications

Cinchonine sulfate's diverse biological activities suggest its potential as a therapeutic agent in several medical fields:

- Malaria Treatment : Its effectiveness as an antimalarial agent makes it a candidate for further clinical trials aimed at developing new treatments for malaria, especially in drug-resistant strains.

- Oncology : The ability to enhance the efficacy of existing chemotherapy drugs positions cinchonine sulfate as a valuable adjunct therapy in cancer treatment protocols.

- Cardiovascular Health : Given its antiplatelet properties, cinchonine sulfate may offer benefits in managing cardiovascular diseases related to platelet aggregation.

Eigenschaften

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBHOISPYYYBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974891 | |

| Record name | Sulfuric acid--cinchonan-9-ol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-16-6 | |

| Record name | Sulfuric acid--cinchonan-9-ol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cinchonine sulphate help predict beer haze formation?

A: Cinchonine sulphate interacts with specific polyphenols in beer, particularly tannins [, , ]. These polyphenols, originating from barley and hops, have the ability to bind with proteins in beer, leading to the formation of insoluble complexes that manifest as haze [, ]. By adding cinchonine sulphate to beer, researchers can induce the precipitation of these haze-forming polyphenols, creating a measurable turbidity [].

Q2: Do all polyphenols in beer react similarly with cinchonine sulphate?

A: No. The research indicates that the reactivity of polyphenols with cinchonine sulphate depends on their structure and origin. For example, polymeric tannins from hops show high reactivity with cinchonine sulphate, while oligomeric flavanols from barley exhibit lower reactivity []. Interestingly, the research demonstrates that oxidation of barley flavanols significantly increases their reactivity with cinchonine sulphate, suggesting that oxidation processes during brewing can impact haze formation potential [, ].

Q3: How does the source of polyphenols (barley vs. hops) affect their interaction with cinchonine sulphate?

A: Studies have observed differences in the reactivity of barley-derived and hop-derived polyphenols with cinchonine sulphate, suggesting structural differences influencing their haze-forming potential. For instance, tannins extracted from hops showed greater binding affinity to beer proteoses (proteins) compared to tannins isolated from barley or those generated by oxidizing barley prodelphinidin B3 []. This finding highlights that hop tannins may play a more prominent role in haze formation compared to barley-derived polyphenols.

Q4: What are the limitations of using cinchonine sulphate to predict beer haze?

A: While cinchonine sulphate offers a valuable tool to assess haze potential, it's crucial to acknowledge its limitations. The research emphasizes that various beer components, beyond just polyphenols, contribute to the overall tanning power measured by cinchonine sulphate reaction []. Factors like pH changes and the presence of stabilizing agents can also influence haze formation, independent of the polyphenol-cinchonine sulphate interaction []. Therefore, relying solely on cinchonine sulphate analysis might not provide a complete picture of beer stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.